molecular formula C18H22N4O3 B2971919 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795458-42-2

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2971919
CAS No.: 1795458-42-2
M. Wt: 342.399
InChI Key: HWUATKZTHOVZBV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a pyridinyl group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized through the reaction of pyridine with a suitable amine under controlled conditions.

    Coupling with Dimethoxyphenyl Isocyanate: The pyrrolidinyl intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate to form the desired urea derivative. This step usually requires a catalyst and specific reaction conditions such as temperature and solvent choice.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: The compound is used as a tool to probe biological pathways and processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiourea: This compound has a thiourea group instead of a urea group, which may result in different biological activities and chemical properties.

    1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate: The carbamate derivative may have different reactivity and stability compared to the urea compound.

    1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)amide: The amide analog may exhibit distinct pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(17(15)25-2)21-18(23)20-13-9-11-22(12-13)16-8-3-4-10-19-16/h3-8,10,13H,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUATKZTHOVZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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